N-Boc-2-(2-methoxyphenoxy)ethanamine
Description
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methoxyphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
InChI Key |
RGFYUJKXCGVQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Bromoacetonitrile Intermediate
This two-step method, adapted from industrial protocols, involves:
-
Etherification : Guaiacol reacts with bromoacetonitrile in the presence of sodium hydride (NaH) to form 2-(2-methoxyphenoxy)acetonitrile. The reaction proceeds at 60–80°C in anhydrous tetrahydrofuran (THF), achieving 78–85% yield.
-
Nitrile Reduction : The acetonitrile intermediate is reduced to 2-(2-methoxyphenoxy)ethylamine using lithium aluminum hydride (LiAlH₄) in THF at 0°C, yielding 92–95% amine.
-
Boc Protection : The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP), achieving >98% conversion.
Key Advantage : Scalability to multi-kilogram batches with minimal byproducts.
Phase-Transfer-Catalyzed Alkylation
A patent-derived method optimizes the coupling of 1-bromo-2-(2-methoxyphenoxy)ethane with potassium phthalimide:
-
Alkylation : 1-Bromo-2-(2-methoxyphenoxy)ethane reacts with potassium phthalimide under phase-transfer catalysis (tetrabutylammonium bromide, TBAB) at 180–190°C, yielding 86% phthalimide intermediate.
-
Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group, generating 2-(2-methoxyphenoxy)ethylamine (89% yield).
-
Boc Protection : Boc₂O in DCM with triethylamine (TEA) affords the final product in 94% yield.
Critical Parameter : TBAB concentration (0.5–1.0 mol%) maximizes reaction efficiency.
Direct Coupling of Pre-Protected Amines
This route prioritizes early Boc protection to minimize side reactions:
-
Ethanolamine Protection : Ethanolamine reacts with Boc₂O in water-THF (1:1) at pH 9–10, yielding Boc-ethanolamine (91%).
-
Mitsunobu Etherification : Boc-ethanolamine couples with 2-methoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieving 82% yield.
Limitation : High reagent costs (DEAD, PPh₃) limit industrial adoption.
Optimization Strategies and Comparative Analysis
Solvent and Temperature Effects on Boc Protection
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Boc₂O, DMAP | DCM | 25°C | 98 |
| Boc₂O, TEA | THF | 0°C | 89 |
| Boc₂O, NaOH | Water-DCM | 40°C | 76 |
Data aggregated from highlight DCM-DMAP as optimal for Boc protection.
Comparative Efficiency of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Bromoacetonitrile Route | 3 | 72 | 1,200 |
| Phase-Transfer Catalysis | 3 | 68 | 980 |
| Mitsunobu Coupling | 2 | 75 | 2,500 |
The phase-transfer method balances cost and yield, while Mitsunobu offers brevity at higher expense.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions: : N-Boc-2-(2-methoxyphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used under reflux conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)ethylcarbamate.
Reduction: Formation of 2-(2-methoxyphenoxy)ethylamine.
Substitution: Formation of 2-(2-halophenoxy)ethylcarbamate.
Scientific Research Applications
Chemistry: : N-Boc-2-(2-methoxyphenoxy)ethanamine is used as a building block in organic synthesis. It can be used to introduce the carbamate functionality into various molecules, which can then be further modified to create complex organic compounds.
Biology: : In biological research, this compound can be used as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the study of amine-containing biomolecules.
Medicine: : this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds that contain the carbamate functionality, which is known to enhance the stability and bioavailability of drugs.
Industry: : In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate involves the interaction of the carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.
Comparison with Similar Compounds
Structural and Functional Analogues
2-(2-Methoxyphenoxy)ethanamine
- Structure : Lacks the Boc protecting group.
- Role: Direct precursor to N-Boc-2-(2-methoxyphenoxy)ethanamine; used in synthesizing carvedilol derivatives (e.g., compound 21 in ).
- Key Differences: The unprotected amine is reactive, limiting its use in stepwise syntheses. Demonstrated bioactivity in adrenoceptor binding and antiarrhythmic assays ().
N-Benzyl-2-(2-methoxyphenoxy)ethanamine Hydrochloride
- Structure : Benzyl group instead of Boc; hydrochloride salt.
- Properties :
- Applications : Analyzed via HPLC for pharmaceutical purity ().
NBOMe Derivatives (e.g., 25I-NBOMe)
- Structure : Methoxybenzyl-substituted ethanamines (e.g., 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine).
- Key Differences :
N-Boc-2-[(N-Boc[methyl]amino)oxy]ethanamine
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Boc-2-(2-methoxyphenoxy)ethanamine, and how do reaction conditions influence yield and purity?
- Methodology :
-
Step 1 : Synthesize 2-(2-methoxyphenoxy)ethanol via nucleophilic substitution of guaiacol with ethylene oxide under basic conditions .
-
Step 2 : Chlorinate using thionyl chloride (SOCl₂) to form 2-(2-methoxyphenoxy)chloroethane .
-
Step 3 : React with tert-butoxycarbonyl (Boc)-protected ethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to install the Boc group .
-
Key Parameters : Temperature (40–60°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1.2:1 Boc-amine:chloroethane) to minimize side reactions .
-
Yield Optimization : Catalysts like DMAP improve Boc protection efficiency (>85% yield) .
- Data Table :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Guaiacol, ethylene oxide | NaOH, 50°C, 6 hr | 75–80 |
| 2 | SOCl₂, DCM | Reflux, 2 hr | 90 |
| 3 | Boc-ethylamine, K₂CO₃ | DMF, 60°C, 12 hr | 85 |
Q. How can researchers ensure the stability of the Boc-protecting group during downstream reactions?
- Methodology :
- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA or HCl in dioxane). Stability tests via TLC or HPLC are recommended after each synthetic step .
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent premature deprotection .
- Compatibility : Avoid Lewis acids (e.g., AlCl₃) in subsequent reactions to retain the Boc group .
Advanced Research Questions
Q. How does the position of the methoxy group in N-Boc-2-(phenoxy)ethanamine derivatives influence receptor binding or enzyme inhibition?
- Structure-Activity Relationship (SAR) :
- 2-Methoxy vs. 3/4-Methoxy : Ortho-substitution (2-methoxy) enhances steric hindrance, reducing binding to G-protein-coupled receptors (GPCRs) compared to para-substituted analogs .
- Case Study : 2-(2-Methoxyphenoxy)ethanamine derivatives show 30% lower affinity for serotonin receptors (5-HT₂A) than 4-methoxy analogs due to conformational strain .
- Experimental Design :
- Use radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A) to quantify IC₅₀ values .
- Compare docking scores via molecular dynamics simulations to validate steric effects .
Q. What analytical techniques are most effective for characterizing this compound and its impurities?
- Methodology :
- HPLC : Reverse-phase C18 columns (e.g., Newcrom R1) with acetonitrile/water gradients (0.1% TFA) resolve Boc-protected amines from deprotected byproducts .
- MS/MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H⁺] = 324.18 m/z) and detects trace impurities (<0.1%) .
- NMR : ¹H/¹³C NMR identifies regiochemical purity; δ 1.4 ppm (Boc tert-butyl) and δ 3.8 ppm (methoxy) are diagnostic peaks .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Case Study :
- Discrepancy : One study reported anti-inflammatory activity (IC₅₀ = 10 µM) , while another found no effect up to 50 µM .
- Resolution :
Validate assay conditions (e.g., cell line specificity: RAW264.7 vs. THP-1).
Test metabolite stability (e.g., Boc deprotection in culture media).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
